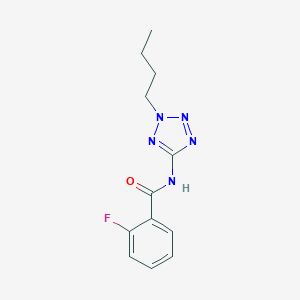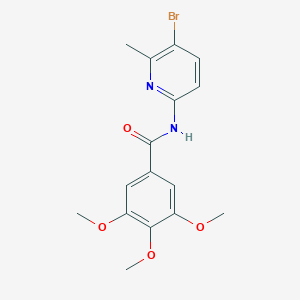
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferases (HMTs) and specifically inhibits the G9a enzyme. HMTs are enzymes that add methyl groups to histones, which play a critical role in the regulation of gene expression. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea specifically targets the G9a enzyme, which is responsible for the methylation of histone H3 at lysine 9. Methylation of histones plays a critical role in the regulation of gene expression. Inhibition of G9a by N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea leads to a decrease in H3K9 methylation, resulting in altered gene expression. This altered gene expression can lead to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit cancer cell migration and invasion. In neurodegenerative diseases, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to reduce neuroinflammation and improve cognitive function. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has also been shown to promote the differentiation of stem cells into specific cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea also has some limitations. It is not selective for G9a and can inhibit other HMTs at higher concentrations. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea. One area of interest is the development of more selective inhibitors that target G9a specifically. Another area of interest is the study of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea in combination with other chemotherapeutic agents to enhance its therapeutic effects. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea could also be studied in the context of epigenetic reprogramming and gene therapy. Finally, the potential applications of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea in other diseases and conditions could be explored.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 5-iodo-6-methyl-2-pyridinylamine with 1,3-benzodioxole-5-carbonyl chloride, followed by conversion to the corresponding thiourea using thiourea and potassium carbonate. The final product is isolated through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to improve cognitive function and reduce neuroinflammation. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has also been studied for its potential applications in epigenetic reprogramming, stem cell differentiation, and gene therapy.
Propiedades
Fórmula molecular |
C15H12IN3O3S |
|---|---|
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12IN3O3S/c1-8-10(16)3-5-13(17-8)18-15(23)19-14(20)9-2-4-11-12(6-9)22-7-21-11/h2-6H,7H2,1H3,(H2,17,18,19,20,23) |
Clave InChI |
KABHBEDBPUKFCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)I |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)

![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)